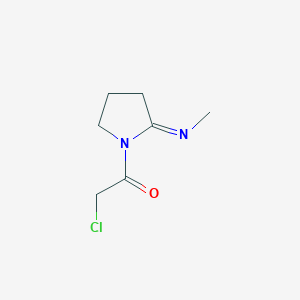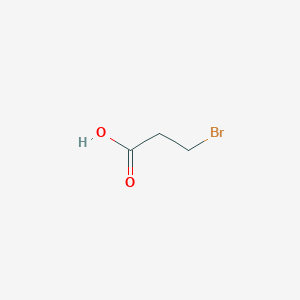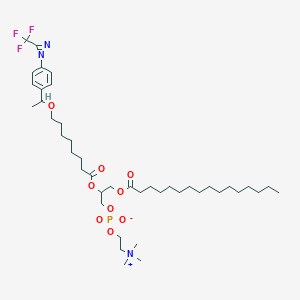
(2R,4S,5S)-5-Acetamido-4-hydroxypiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S,5S)-5-Acetamido-4-hydroxypiperidine-2-carboxylic acid, commonly known as AHP, is a chiral amino acid that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. AHP is a derivative of the natural amino acid hydroxyproline and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of AHP is not fully understood. AHP is believed to interact with various enzymes and receptors in the body, leading to changes in their activity and function. AHP-containing peptides have been shown to exhibit enhanced binding affinity and selectivity towards their target receptors, leading to improved therapeutic efficacy.
Biochemical And Physiological Effects
AHP-containing peptides have been shown to exhibit various biochemical and physiological effects, including improved stability, potency, and selectivity. AHP-containing peptides have also been shown to exhibit improved pharmacokinetic properties, such as increased half-life and reduced clearance.
Advantages And Limitations For Lab Experiments
The advantages of using AHP-containing peptides in lab experiments include enhanced stability, potency, and selectivity, as well as improved pharmacokinetic properties. The limitations of using AHP-containing peptides in lab experiments include the cost and complexity of synthesis, as well as the limited availability of commercial sources.
Future Directions
For the study of AHP include the development of novel synthetic methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its interactions with various enzymes and receptors in the body.
Synthesis Methods
AHP can be synthesized using various methods, including the Strecker synthesis, Mannich reaction, and reductive amination. The Strecker synthesis involves the reaction of aldehydes or ketones with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired product. The Mannich reaction involves the reaction of aldehydes or ketones with primary amines and formaldehyde, followed by acid-catalyzed dehydration to yield the desired product. Reductive amination involves the reaction of aldehydes or ketones with primary amines in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride, to yield the desired product. Each method has its advantages and limitations, and the choice of method depends on the desired yield, purity, and cost-effectiveness.
Scientific Research Applications
AHP has been extensively studied for its potential applications in the field of drug discovery and development. AHP is a chiral amino acid that can be used as a building block for the synthesis of novel peptides and peptidomimetics. AHP-containing peptides have been shown to exhibit enhanced stability, potency, and selectivity compared to their non-AHP-containing counterparts. AHP-containing peptides have been investigated for their potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
properties
CAS RN |
114826-78-7 |
|---|---|
Product Name |
(2R,4S,5S)-5-Acetamido-4-hydroxypiperidine-2-carboxylic acid |
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(2R,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-4(11)10-6-3-9-5(8(13)14)2-7(6)12/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7+/m1/s1 |
InChI Key |
GUJHBRNJWPULMB-VQVTYTSYSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CN[C@H](C[C@@H]1O)C(=O)O |
SMILES |
CC(=O)NC1CNC(CC1O)C(=O)O |
Canonical SMILES |
CC(=O)NC1CNC(CC1O)C(=O)O |
synonyms |
2-Piperidinecarboxylicacid,5-(acetylamino)-4-hydroxy-,[2R-(2alpha,4beta,5alpha)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)

![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)

![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)



![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)



